ethyl 3-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzoate
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Overview
Description
Ethyl 3-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzoate is a synthetic organic compound known for its diverse biological activities. It is characterized by the presence of a trimethoxyphenyl group, a benzoate ester, and an enone moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzoate typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 3,4,5-trimethoxyacetophenone and ethyl 3-aminobenzoate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 3-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzoate involves its interaction with specific molecular targets. The enone moiety acts as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit the activity of enzymes and disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamic acid: Shares the trimethoxyphenyl group but differs in the presence of a carboxylic acid instead of an ester.
Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate: Contains a similar benzoate ester but with additional functional groups.
Uniqueness
Ethyl 3-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and synthetic versatility .
Properties
IUPAC Name |
ethyl 3-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-5-28-21(24)14-7-6-8-16(11-14)22-10-9-17(23)15-12-18(25-2)20(27-4)19(13-15)26-3/h6-13,22H,5H2,1-4H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNJOLFRJFYOJD-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)N/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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